molecular formula C11H9ClN2O B2887271 1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde CAS No. 1181540-34-0

1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No. B2887271
CAS RN: 1181540-34-0
M. Wt: 220.66
InChI Key: RGNQFSMOHVRMER-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MCIC and has a molecular formula of C11H9ClN2O. MCIC is a yellow solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde and its derivatives have been studied for their potential antimicrobial properties. A study by Bhat et al. (2016) discusses the synthesis of new pyrazole derivatives that display broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests potential applications in combating bacterial and fungal infections and in oxidative stress mitigation (Bhat et al., 2016).

Synthesis of Imidazole Derivatives

Imidazole derivatives, including those related to this compound, are widely used in medicinal chemistry due to their biological importance. Orhan et al. (2019) conducted research on synthesizing various imidazole carbaldehyde derivatives, highlighting their potential as precursors for other imidazolium derivatives with potential biological activities (Orhan et al., 2019).

Crystal Structure Analysis

Understanding the crystal structure of compounds is crucial for their application in scientific research. Ambalavanan et al. (2003) studied the crystal structures of imidazole derivatives, including chloro-imidazole-carbaldehyde. Such studies are vital for understanding the molecular conformation and stability, which are key for various applications, especially in material science (Ambalavanan et al., 2003).

properties

IUPAC Name

5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-4-2-3-5-9(8)14-7-13-11(12)10(14)6-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQFSMOHVRMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=NC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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